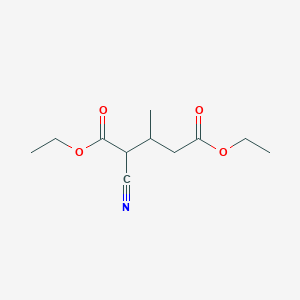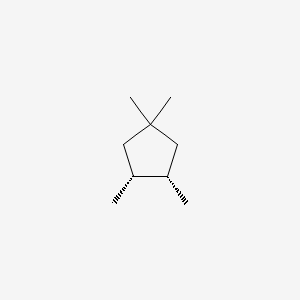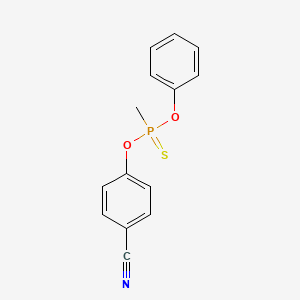
O-(4-Cyanophenyl) O-phenyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Cyanophenyl) O-phenyl methylphosphonothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanophenyl group and a phenyl group attached to a methylphosphonothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Cyanophenyl) O-phenyl methylphosphonothioate typically involves the reaction of 4-cyanophenol with phenyl methylphosphonochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Cyanophenyl) O-phenyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or cyanophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl or cyanophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-(4-Cyanophenyl) O-phenyl methylphosphonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-(4-Cyanophenyl) O-phenyl methylphosphonothioate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. The phosphonothioate group plays a crucial role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O,O-Diethyl methylphosphonothioate
- O,O-Dimethyl methylphosphonothioate
- O-(4-Nitrophenyl) O-phenyl methylphosphonothioate
Uniqueness
O-(4-Cyanophenyl) O-phenyl methylphosphonothioate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
5954-90-5 |
|---|---|
Molekularformel |
C14H12NO2PS |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
4-[methyl(phenoxy)phosphinothioyl]oxybenzonitrile |
InChI |
InChI=1S/C14H12NO2PS/c1-18(19,16-13-5-3-2-4-6-13)17-14-9-7-12(11-15)8-10-14/h2-10H,1H3 |
InChI-Schlüssel |
WVLHBTMVPFIQTG-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=S)(OC1=CC=CC=C1)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


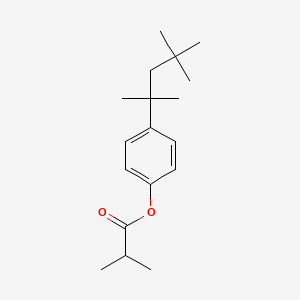
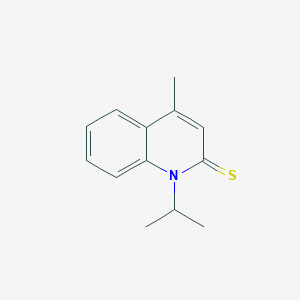

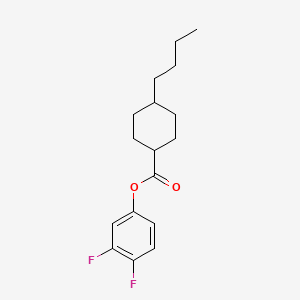
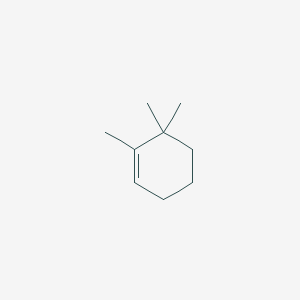
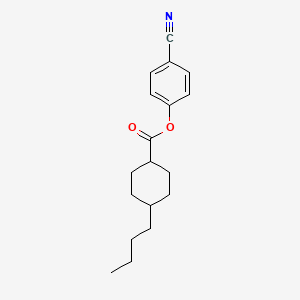

![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)

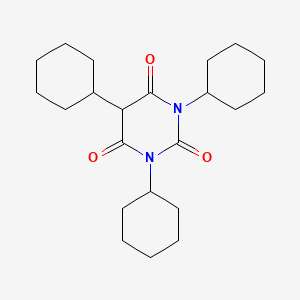

![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
